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molecular formula C6H5ClN4 B559664 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-31-7

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B559664
M. Wt: 168.58 g/mol
InChI Key: VIVLSUIQHWGALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227601B2

Procedure details

To a solution of 2-amino-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (5.00 g, 33.3 mmol), dimethylaniline (4.22 mL, 41.0 mmol) and benzyltriethylammonium chloride (15.2 g, 66.6 mmol) in acetonitrile (25 mL) at room temperature under argon was added POCl3 (18.6 mL, 200 mmol) dropwise for 30 min. The mixture was refluxed at 85° C. for 3 h and cooled to room temperature. The reaction was concentrated in vacuo to brown oil and to the oil was added an ice cold H2O (10 mL). The pH of the solution was adjusted to 5 by the addition of an aqueous NH4OH solution. Silica gel chromatography (CH2Cl2:MeOH=95:5) yielded 2.53 g (45%) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine as a light yellow solid. The product was then benzylated at N7 using standard techniques.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=O)[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:23]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[Cl:23][C:4]1[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1NC(C2=C(N1)NC=C2)=O
Name
Quantity
4.22 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
18.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
15.2 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo to brown oil and to the oil
ADDITION
Type
ADDITION
Details
was added an ice cold H2O (10 mL)
ADDITION
Type
ADDITION
Details
The pH of the solution was adjusted to 5 by the addition of an aqueous NH4OH solution

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)N)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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